

Maltopentaose: A Comprehensive Technical Guide to its Biochemical Properties and Structure

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Compound of Interest

Compound Name: Maltopentose

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Abstract

Maltopentaose, a linear maltooligosaccharide, serves as a crucial carbohydrate in various biological and industrial processes. This technical guide provides an in-depth analysis of the biochemical properties, structure, and relevant experimental methodologies for the study of maltopentaose. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of metabolic and analytical workflows.

Introduction

Maltopentaose is an oligosaccharide composed of five D-glucose units linked in a linear fashion.^{[1][2]} As a member of the maltodextrin family, it is a product of starch hydrolysis and plays a significant role in carbohydrate metabolism, particularly in microorganisms.^{[1][3]} Its defined structure and properties make it a valuable tool in biochemical research, including enzyme characterization and as a nutrient source in fermentation processes.^{[3][4]} This guide will delve into the core biochemical characteristics of maltopentaose, its detailed structure, and provide practical experimental protocols for its analysis.

Biochemical Properties of Maltopentaose

Maltopentaose is a white, crystalline powder that is soluble in water.[\[3\]](#)[\[5\]](#) It is classified as an oligosaccharide, which is a carbohydrate comprised of three to ten monosaccharide units.[\[6\]](#)

Physicochemical Data

The key physicochemical properties of maltopentaose are summarized in the table below, providing a ready reference for experimental design and analysis.

Property	Value	References
Molecular Formula	C ₃₀ H ₅₂ O ₂₆	[1] [2] [7]
Molecular Weight	828.72 g/mol	[2] [5] [7]
IUPAC Name	O- α -D-glucopyranosyl-(1 \rightarrow 4)- O- α -D-glucopyranosyl-(1 \rightarrow 4)- O- α -D-glucopyranosyl-(1 \rightarrow 4)- O- α -D-glucopyranosyl-(1 \rightarrow 4)- D-glucose	[2] [8]
CAS Number	34620-76-3	[2] [6] [7]
Appearance	White crystalline powder	[3] [5]
Purity	Typically \geq 90% - 95% (HPLC)	[7] [9]
Specific Rotation [α] _D	+182.0° to +184.0° (c=3, H ₂ O)	[5]

Solubility Data

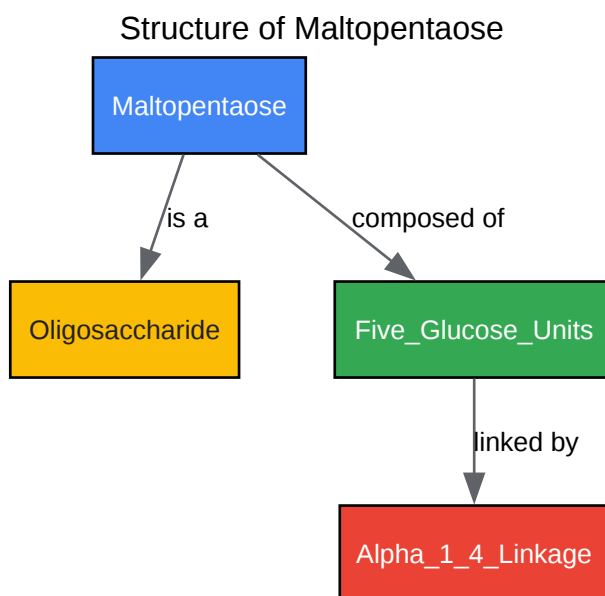
The solubility of maltopentaose in various solvents is a critical parameter for its use in aqueous buffer systems and for analytical sample preparation.

Solvent	Solubility	References
Water	50 g/L	[7]
Dimethylformamide (DMF)	20 mg/mL	[8][10]
Dimethyl sulfoxide (DMSO)	20 mg/mL	[8][10]
Phosphate-Buffered Saline (PBS, pH 7.2)	2 mg/mL	[8][10]

Structure of Maltopentaose

Maltopentaose is a homooligosaccharide consisting of five D-glucopyranose units. These units are linked by α -1,4-glycosidic bonds.[1][2] The glucose residue at the reducing end can exist in an aldehyde open-chain form.[2]

The logical relationship of the maltopentaose structure is depicted below:



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A diagram illustrating the basic structural components of maltopentaose.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the analysis and characterization of maltopentaose.

High-Performance Liquid Chromatography (HPLC) Analysis of Maltopentaose

HPLC is a preferred method for the qualitative and quantitative analysis of maltooligosaccharides due to its stability and precision.[8]

Objective: To separate and quantify maltopentaose from a mixture of other oligosaccharides.

Materials:

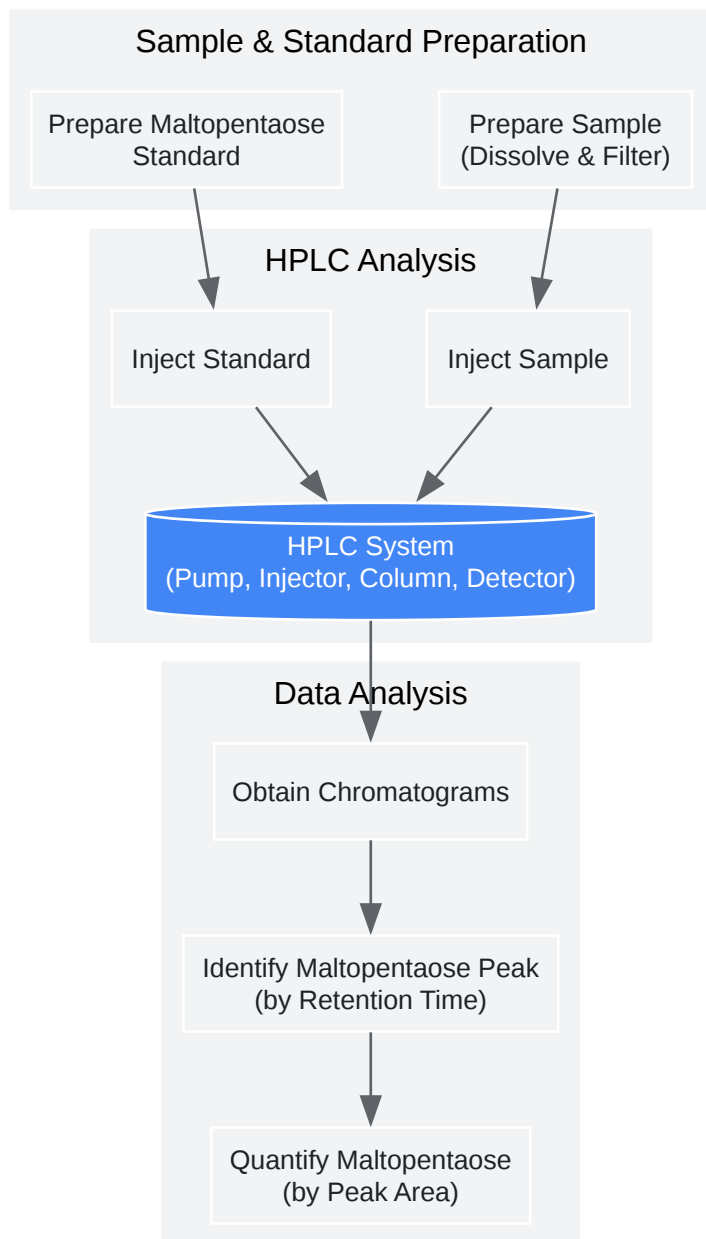
- HPLC system with a refractive index detector (RID) or evaporative light scattering detector (ELSD)
- Carbohydrate analysis column (e.g., amino-based or polymeric sorbent column)
- Mobile phase: Acetonitrile and water gradient
- Maltopentaose standard
- Sample containing maltopentaose

Protocol:

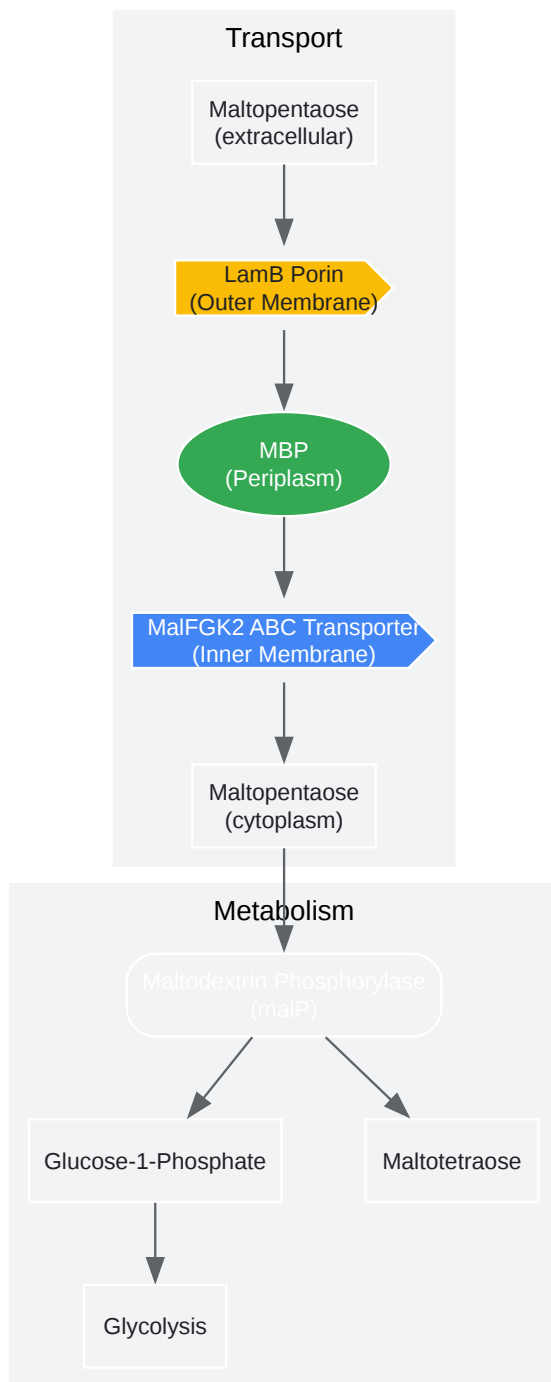
- **Mobile Phase Preparation:** Prepare a gradient of acetonitrile and water. The specific gradient will depend on the column and the mixture of oligosaccharides being separated. A typical gradient might start with a high concentration of acetonitrile, which is gradually decreased to elute the larger oligosaccharides.
- **Standard Preparation:** Prepare a stock solution of maltopentaose of known concentration in the initial mobile phase composition.

- Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 μm filter.
- Chromatographic Conditions:
 - Column: Nonionic polymeric sorbent column (e.g., SP207).[8]
 - Mobile Phase: Gradient of isopropyl alcohol (IPA) in water can be used to optimize separation.[8]
 - Flow Rate: Typically 0.5 - 1.5 mL/min.
 - Column Temperature: Ambient or controlled (e.g., 30°C).
 - Detector: RID or ELSD.
- Injection and Data Analysis: Inject the standard and sample solutions. Identify the maltopentaose peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of maltopentaose in the sample by comparing the peak area with a standard curve. The retention times of maltooligosaccharides on a nonionic polymeric sorbent column are generally in the order of increasing degree of polymerization: glucose < maltose < maltotriose < maltopentaose.[8]

HPLC Analysis Workflow for Maltopentaose



Maltopentaose Metabolism in E. coli

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